![molecular formula C39H35IP2 B14610389 Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide CAS No. 60198-25-6](/img/structure/B14610389.png)
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is a complex organophosphorus compound It is characterized by the presence of multiple phenyl groups attached to phosphorus atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide typically involves the reaction of triphenylphosphine with appropriate alkylating agents. One common method includes the reaction of triphenylphosphine with an alkyl halide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler compound with similar phosphorus-phenyl interactions.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is unique due to its complex structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specialized applications where other simpler compounds may not be as effective.
Propriétés
Numéro CAS |
60198-25-6 |
|---|---|
Formule moléculaire |
C39H35IP2 |
Poids moléculaire |
692.5 g/mol |
Nom IUPAC |
triphenyl-[1-(triphenyl-λ5-phosphanylidene)propyl]phosphanium;iodide |
InChI |
InChI=1S/C39H35P2.HI/c1-2-39(40(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)41(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38;/h3-32H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
IKTJLQGJQZOLKZ-UHFFFAOYSA-M |
SMILES canonique |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


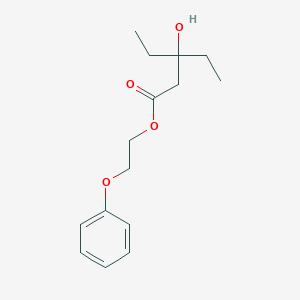


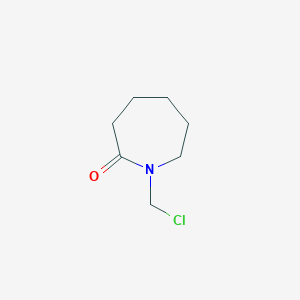

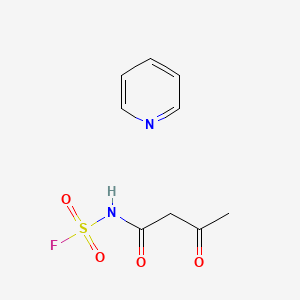
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
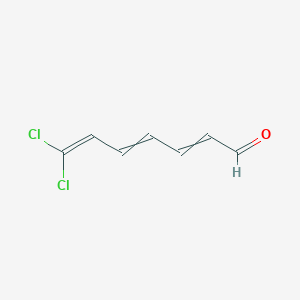
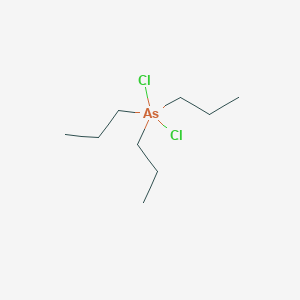
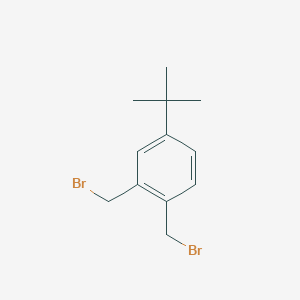


![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
